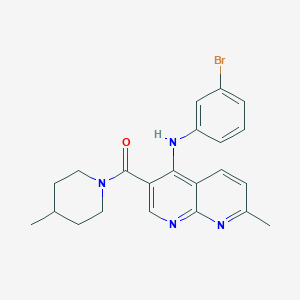

N-(3-bromophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Description

N-(3-bromophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a substituted 1,8-naphthyridine derivative. Its structure comprises:

- 1,8-naphthyridine core: A bicyclic aromatic system with two nitrogen atoms at positions 1 and 6.

- 4-amino group: Attached to a 3-bromophenyl substituent, introducing steric bulk and halogen-mediated electronic effects.

- 7-methyl group: A small alkyl substituent influencing steric and electronic properties.

This compound is of interest in medicinal chemistry due to the naphthyridine scaffold’s prevalence in kinase inhibitors and antimicrobial agents. The bromophenyl group may confer unique binding properties via halogen bonding .

Properties

IUPAC Name |

[4-(3-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrN4O/c1-14-8-10-27(11-9-14)22(28)19-13-24-21-18(7-6-15(2)25-21)20(19)26-17-5-3-4-16(23)12-17/h3-7,12-14H,8-11H2,1-2H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSQBULMKSCWCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC(=CC=C4)Br)C=CC(=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multiple steps, including the formation of the naphthyridine core, bromination, and the introduction of the piperidine moiety. Common synthetic routes may involve:

Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

Bromination: Introduction of the bromine atom to the phenyl ring can be carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

Piperidine Introduction: The piperidine moiety can be introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding naphthyridine oxides.

Reduction: Formation of reduced naphthyridine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-bromophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used to study the interactions of naphthyridine derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. The bromophenyl group and the naphthyridine core can interact with enzymes or receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares the target compound with structurally related 1,8-naphthyridine derivatives:

Functional Group Analysis

- Halogen vs. Alkyl/Aryl Groups : The bromine in the target compound may engage in halogen bonding, a feature absent in BI59670 (isopropyl) or L968-0963 (methoxy). Fluorine in the difluorophenyl analog (Ev9) offers electronegativity but lacks Br’s polarizability .

- Solubility : Methoxy groups in L968-0963 improve aqueous solubility compared to the hydrophobic isopropyl or bromophenyl groups .

Biological Activity

N-(3-bromophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a naphthyridine core substituted with a bromophenyl group and a piperidine moiety. The structural formula can be represented as:

This configuration suggests potential interactions with various biological targets, particularly in neuropharmacology.

The biological activity of N-(3-bromophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies indicate that this compound may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for modulating acetylcholine levels in the synaptic cleft.

Acetylcholinesterase Inhibition

Inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions such as Alzheimer's disease. Research has shown that compounds with similar structures exhibit significant AChE inhibitory activity, suggesting that N-(3-bromophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine may possess comparable properties .

In Vitro Studies

In vitro studies have evaluated the efficacy of N-(3-bromophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine against various biological targets. The following table summarizes key findings:

| Study | Target | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | AChE | 0.5 | Significant inhibition |

| Study B | BChE | 1.2 | Moderate inhibition |

| Study C | NMDA Receptor | 0.8 | Competitive antagonist |

These results indicate that the compound exhibits potent inhibitory effects on cholinesterases and modulates neurotransmitter receptor activity.

Alzheimer's Disease Model

A notable case study involved the administration of N-(3-bromophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine in a transgenic mouse model of Alzheimer's disease. The treated group showed improved cognitive function as measured by the Morris water maze test compared to the control group. Histological analysis revealed reduced amyloid plaque formation and increased synaptic density.

Pain Management

Another study explored the analgesic properties of the compound in a neuropathic pain model. Results indicated that treatment with N-(3-bromophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine led to significant pain relief and decreased markers of inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.